5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

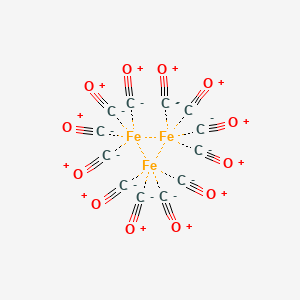

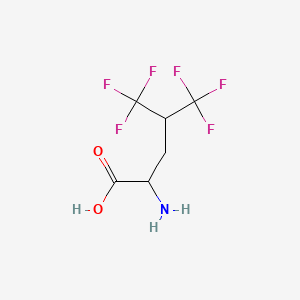

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a substrate for beta-glucuronidase (GUS), which is encoded by gusA, a widely used reporter gene . It is used in a variety of applications, including use in bacterial detection systems (e.g., E. coli) .

Molecular Structure Analysis

The empirical formula of this compound is C14H12BrClNNaO7 . The InChI string representation of its structure is [Na+].O[C@@H]1C@@HC@@HC([O-])=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .Chemical Reactions Analysis

This compound is a substrate for the enzyme beta-glucuronidase. The enzyme cleaves it to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless solution .科学的研究の応用

Chromogenic Substrate for β-glucuronidase (GUS)

This compound is a chromogenic substrate for β-glucuronidase (GUS), an enzyme that cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product . This property makes it useful in various applications, as detailed below.

Lac Gene Detection Systems

The compound is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications . It is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL .

Identification of lac+ Bacterial Colonies

The compound is used as a chromogenic substrate suitable for identification of lac+ bacterial colonies . The lac+ colonies can be easily distinguished by their blue color, which is a result of the enzymatic reaction.

Histochemistry

In histochemistry, the compound is used to detect the activity of the β-galactosidase enzyme . The resulting blue coloration helps in visualizing the location and activity of the enzyme in histological samples.

Bacteriology

In bacteriology, the compound is used to detect the presence and activity of the β-galactosidase enzyme . This can be particularly useful in studying bacterial metabolism and gene expression.

Chromogenic E. coli / Coliform Culture Media

The compound has been reported as a chromogenic substrate in a number of chromogenic E. coli / coliform culture media . The blue color produced upon enzymatic reaction allows for easy differentiation and identification of E. coli and other coliform bacteria.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 |

Source

|

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

CAS RN |

18656-96-7 |

Source

|

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt help identify Escherichia coli in urine samples?

A1: 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt is a chromogenic substrate that specifically interacts with the enzyme β-glucuronidase. This enzyme is commonly produced by Escherichia coli []. When E. coli is present in a urine sample plated on media containing X-glucuronide, it hydrolyzes the substrate, releasing a colored compound. This color change allows for the visual identification and differentiation of E. coli colonies from other bacteria on the culture plate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)